molecular formula C22H24N2O8S B2802392 (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate CAS No. 325694-83-5

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate

Cat. No.: B2802392
CAS No.: 325694-83-5
M. Wt: 476.5
InChI Key: LXAYALKEKSIWRX-YRNVUSSQSA-N
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Description

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxy group, and an oxolan-2-ylmethylsulfamoyl group, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Sulfamoylation: Incorporation of the oxolan-2-ylmethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate: shares similarities with other nitrophenyl and methoxy-substituted compounds.

    This compound: can be compared to compounds like (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoate and (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(ethylsulfamoyl)phenyl]prop-2-enoate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8S/c1-30-20-10-6-16(13-21(20)33(28,29)23-14-19-3-2-12-31-19)7-11-22(25)32-15-17-4-8-18(9-5-17)24(26)27/h4-11,13,19,23H,2-3,12,14-15H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAYALKEKSIWRX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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